molecular formula C7H16N2O B13110608 N-Methyl-N-(4-(methylamino)butyl)formamide

N-Methyl-N-(4-(methylamino)butyl)formamide

Cat. No.: B13110608
M. Wt: 144.21 g/mol
InChI Key: RSHYQTAVAJPCFG-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-(methylamino)butyl)formamide: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21474 g/mol . It is a formamide derivative, characterized by the presence of a formamide group attached to a butyl chain with a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-(methylamino)butyl)formamide typically involves the reaction of N-methylformamide with 4-(methylamino)butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol , and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-(methylamino)butyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substituting Agents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include N-oxides , amines , and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-Methyl-N-(4-(methylamino)butyl)formamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-(methylamino)butyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: A simpler formamide derivative with similar chemical properties.

    N,N-Dimethylformamide: Another formamide derivative with two methyl groups attached to the nitrogen atom.

    N-Methyl-N-(2-(methylamino)ethyl)formamide: A structurally similar compound with a shorter alkyl chain.

Uniqueness

N-Methyl-N-(4-(methylamino)butyl)formamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butyl chain with a methylamino substituent allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-methyl-N-[4-(methylamino)butyl]formamide

InChI

InChI=1S/C7H16N2O/c1-8-5-3-4-6-9(2)7-10/h7-8H,3-6H2,1-2H3

InChI Key

RSHYQTAVAJPCFG-UHFFFAOYSA-N

Canonical SMILES

CNCCCCN(C)C=O

Origin of Product

United States

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